REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1.S(=O)(=O)(O)[OH:14].Cl>>[F:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][CH:9]=1)[C:4](=[O:14])[CH2:3][CH2:2]2
|
Name
|
|
Quantity
|
366 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
heated over a period of 80 min. to 120° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
began at about 80° C
|
Type
|
CUSTOM
|
Details
|
equipped with a bottom drain and a mechanical stirrer
|
Type
|
EXTRACTION
|
Details
|
extracted with 6×1 L chloroform
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 2×1 L saturated aqueous sodium bicarbonate and 1×1 L brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a dark oil
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CCC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97.9 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |